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For Researchers, Scientists, and Drug Development Professionals

Abstract
C-Veratroylglycol, chemically known as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-

1-one, is a naturally occurring phenolic compound. It has been identified in various plant

sources, including hazelnut shells and maple syrup. As a member of the phenylpropanoid

class, C-Veratroylglycol exhibits notable antioxidant properties, making it a compound of

interest for further investigation in the fields of medicinal chemistry and drug development. This

technical guide provides a comprehensive overview of its chemical properties, reactivity, and

available experimental data to support ongoing research and development efforts.

Chemical Properties
C-Veratroylglycol is a polyhydroxylated aromatic ketone. Its structure, featuring a guaiacyl (4-

hydroxy-3-methoxyphenyl) moiety attached to a dihydroxypropanone chain, is crucial to its

chemical behavior and biological activity.
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Property Value Source

Chemical Name
2,3-dihydroxy-1-(4-hydroxy-3-

methoxyphenyl)propan-1-one
[1][2]

Common Name C-Veratroylglycol

CAS Number 168293-10-5

Molecular Formula C₁₀H₁₂O₅ [1]

Molecular Weight 212.2 g/mol [1]

Appearance Powder

Solubility Soluble in DMSO.

Spectral Data
While specific, experimentally determined spectra for C-Veratroylglycol are not readily

available in public databases, the expected spectral characteristics can be inferred from its

chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals

corresponding to the aromatic protons on the guaiacyl ring, the methoxy group protons, the

protons of the dihydroxypropane chain (methine and methylene), and the hydroxyl protons.

The chemical shifts of these protons would be influenced by their chemical environment. For

instance, the aromatic protons would appear in the aromatic region (typically 6.5-8.0 ppm),

with their splitting pattern determined by their substitution on the ring. The methoxy protons

would likely appear as a singlet around 3.8-4.0 ppm. The protons on the dihydroxypropane

chain would exhibit complex splitting patterns due to diastereotopicity and coupling with each

other.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of

the 10 carbon atoms in the molecule. This would include signals for the carbonyl carbon

(typically in the range of 190-200 ppm), the aromatic carbons (110-160 ppm), the methoxy

carbon (around 55-60 ppm), and the carbons of the dihydroxypropane chain (in the aliphatic

region, likely 60-80 ppm).
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Mass Spectrometry: The mass spectrum of C-Veratroylglycol would show a molecular ion

peak corresponding to its molecular weight. Fragmentation patterns would likely involve

cleavage of the side chain and loss of water molecules from the hydroxyl groups. Common

fragmentation pathways for phenolic glycosides involve cleavages in the sugar moiety,

including water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavages.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands corresponding to the various functional groups present. Key expected peaks include a

broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a strong C=O

stretching band for the ketone (around 1670-1740 cm⁻¹), C-O stretching bands for the

alcohol and ether groups (in the 1000-1300 cm⁻¹ region), and C-H stretching bands for the

aromatic and aliphatic parts of the molecule.

Reactivity
The reactivity of C-Veratroylglycol is largely dictated by its phenolic hydroxyl group, the

ketone carbonyl group, and the vicinal diol in the side chain.

Antioxidant Activity
The phenolic hydroxyl group on the aromatic ring makes C-Veratroylglycol a potent

antioxidant. This is a common feature of phenolic compounds, which can donate a hydrogen

atom to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to

biological molecules. The antioxidant capacity of phenolic compounds can be evaluated using

various in vitro assays.

Stability
The stability of phenolic compounds like C-Veratroylglycol can be influenced by factors such

as pH and temperature. Generally, phenolic compounds are more stable in acidic conditions

and can degrade at alkaline pH. Elevated temperatures can also lead to degradation.

Experimental Protocols
While a specific, detailed synthesis protocol for C-Veratroylglycol is not readily available in the

reviewed literature, general methods for the synthesis of similar phenolic compounds and the

isolation of natural products can be adapted.
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Isolation from Natural Sources
C-Veratroylglycol has been isolated from maple syrup and hazelnut shells. A general protocol

for the isolation of phenolic compounds from plant materials typically involves the following

steps:

Extraction: The plant material is extracted with a suitable solvent, such as methanol or

ethanol, often with the aid of techniques like maceration, sonication, or Soxhlet extraction to

improve efficiency.

Partitioning: The crude extract is then partitioned between an aqueous phase and an

immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their

polarity.

Chromatography: The resulting fractions are subjected to various chromatographic

techniques for further purification. This often involves column chromatography using

stationary phases like silica gel or Sephadex LH-20, followed by preparative High-

Performance Liquid Chromatography (HPLC) to isolate the pure compound.
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Fig. 1: General workflow for the isolation of C-Veratroylglycol.
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Antioxidant Capacity Assessment
The antioxidant activity of C-Veratroylglycol can be determined using several established

protocols.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH

free radical, causing a color change from violet to yellow, which can be measured

spectrophotometrically.

Protocol:

Prepare a stock solution of C-Veratroylglycol in a suitable solvent (e.g., ethanol).

Prepare a series of dilutions of the stock solution.

Prepare a solution of DPPH in ethanol.

In a microplate or cuvette, mix the C-Veratroylglycol solution with the DPPH solution.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30

minutes).

Measure the absorbance at a specific wavelength (typically around 517 nm).

Ascorbic acid or Trolox is typically used as a positive control.

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the

concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-

TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be

monitored by measuring the change in absorbance.

Protocol:

Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a

solution of FeCl₃·6H₂O.
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Warm the FRAP reagent to 37°C.

Add a small volume of the C-Veratroylglycol solution to the FRAP reagent.

Incubate the mixture at 37°C for a specified time.

Measure the absorbance at a specific wavelength (typically around 593 nm).

A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

The antioxidant capacity is expressed as equivalents of the standard.
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Fig. 2: Workflow for common antioxidant assays.

Biological Activity and Potential Signaling Pathways
The primary reported biological activity of C-Veratroylglycol is its antioxidant effect. By

scavenging free radicals, it has the potential to mitigate oxidative stress, which is implicated in
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a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative

disorders.

While no specific signaling pathways involving C-Veratroylglycol have been elucidated, its

antioxidant properties suggest potential interactions with pathways regulated by redox

signaling. For example, it could modulate the activity of transcription factors like Nrf2, which

controls the expression of antioxidant enzymes, or influence inflammatory pathways such as

NF-κB, which is known to be activated by oxidative stress.

Further research is needed to investigate the specific molecular targets of C-Veratroylglycol
and to determine its metabolic fate in vivo. Understanding its absorption, distribution,

metabolism, and excretion (ADME) properties will be crucial for evaluating its potential as a

therapeutic agent.
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Fig. 3: Hypothesized radical scavenging mechanism.

Conclusion
C-Veratroylglycol is a promising natural product with demonstrated antioxidant potential. This

guide has summarized the current knowledge of its chemical properties and reactivity.

However, significant gaps remain, particularly concerning detailed quantitative data, specific

synthetic protocols, and a thorough understanding of its biological mechanisms and metabolic
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pathways. Further research in these areas is warranted to fully elucidate the therapeutic

potential of this interesting molecule for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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